Sodium 2-(3,4-dimethoxyphenyl)hydrazine-1-sulfonate
Overview
Description
Sodium 2-(3,4-dimethoxyphenyl)hydrazine-1-sulfonate is a chemical compound with the molecular formula C8H11N2NaO5S and a molecular weight of 270.24 g/mol. This compound is known for its unique chemical structure, which includes a hydrazine group attached to a sulfonate group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of Sodium 2-(3,4-dimethoxyphenyl)hydrazine-1-sulfonate typically involves the reaction of 3,4-dimethoxyphenylhydrazine with sodium sulfonate under specific conditions. The reaction is usually carried out in an aqueous medium, with the temperature and pH carefully controlled to ensure the desired product is obtained. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Sodium 2-(3,4-dimethoxyphenyl)hydrazine-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Sodium 2-(3,4-dimethoxyphenyl)hydrazine-1-sulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 2-(3,4-dimethoxyphenyl)hydrazine-1-sulfonate involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, leading to alterations in their structure and function. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.
Comparison with Similar Compounds
Sodium 2-(3,4-dimethoxyphenyl)hydrazine-1-sulfonate can be compared with other similar compounds, such as:
Sodium 2-(3,4-dimethoxyphenyl)hydrazine-1-carboxylate: Similar structure but with a carboxylate group instead of a sulfonate group.
Sodium 2-(3,4-dimethoxyphenyl)hydrazine-1-phosphate: Contains a phosphate group instead of a sulfonate group.
Sodium 2-(3,4-dimethoxyphenyl)hydrazine-1-sulfate: Similar but with a sulfate group. The uniqueness of this compound lies in its specific sulfonate group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
sodium;N-(3,4-dimethoxyanilino)sulfamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O5S.Na/c1-14-7-4-3-6(5-8(7)15-2)9-10-16(11,12)13;/h3-5,9-10H,1-2H3,(H,11,12,13);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVJVPCFOJVUKZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NNS(=O)(=O)[O-])OC.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N2NaO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635666 | |
Record name | Sodium 2-(3,4-dimethoxyphenyl)hydrazine-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84292-93-3 | |
Record name | Sodium 2-(3,4-dimethoxyphenyl)hydrazine-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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